molecular formula C15H25N3O4 B2989172 Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate CAS No. 2361873-71-2

Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate

Cat. No. B2989172
CAS RN: 2361873-71-2
M. Wt: 311.382
InChI Key: VQRWUKSYSIOMFA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other bioactive compounds . Piperazine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an ester group (RCOOR’), where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the pKa value, which describes the acidity of a molecule, is directly related to the structure of the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some piperazine derivatives are known to inhibit COX-1 and COX-2 enzymes .

properties

IUPAC Name

propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-4-11-22-15(21)18-9-7-17(8-10-18)14(20)12-16(6-3)13(19)5-2/h5H,2,4,6-12H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWUKSYSIOMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N1CCN(CC1)C(=O)CN(CC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate

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